molecular formula C27H21N5O5 B5498672 (4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B5498672
M. Wt: 495.5 g/mol
InChI Key: RXVSQYDLEXWLSW-WJTDDFOZSA-N
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Description

The compound (4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a nitrophenyl group, and a pyrrolidine-2,3-dione core, making it an interesting subject for chemical studies.

Properties

IUPAC Name

(4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O5/c1-17-22(15-29-31(17)20-9-3-2-4-10-20)25(33)23-24(19-8-5-11-21(13-19)32(36)37)30(27(35)26(23)34)16-18-7-6-12-28-14-18/h2-15,24,33H,16H2,1H3/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVSQYDLEXWLSW-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl and pyridin-3-ylmethyl groups. The final step involves the formation of the pyrrolidine-2,3-dione core under specific reaction conditions, such as controlled temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous-flow reactors to optimize yield and efficiency. Techniques such as catalytic oxidation and solvent optimization are employed to ensure high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological macromolecules and its effects on cellular processes are of particular interest.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry studies.

Industry

In the industrial sector, the compound’s properties are utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism by which (4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4E)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione lies in its complex structure and the presence of multiple functional groups

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